![molecular formula C14H23NO2 B6058320 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as BDMC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. BDMC belongs to the class of cyclohexanediones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood. However, it has been proposed that 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione in scientific research is its ability to selectively target cancer cells while sparing normal cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to have low toxicity in animal studies. However, the solubility and stability of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be a limitation in lab experiments, and further studies are needed to optimize its formulation for clinical use.
Future Directions
There are several future directions for the research on 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione analogs with improved solubility and stability. Another direction is the investigation of the potential use of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Furthermore, the combination of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione with other anti-cancer agents could be explored to enhance its efficacy in cancer treatment.
Synthesis Methods
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with butylamine and subsequent cyclization. The purity of the compound is crucial for its use in scientific research.
Scientific Research Applications
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-15-10(2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLCVJXOWHRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.